molecular formula C16H20N2 B15329494 (2S,3S)-1,4-diphenylbutane-2,3-diamine

(2S,3S)-1,4-diphenylbutane-2,3-diamine

Cat. No.: B15329494
M. Wt: 240.34 g/mol
InChI Key: MAJWDNIRYJWIQU-HOTGVXAUSA-N
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Description

(2S,3S)-1,4-diphenylbutane-2,3-diamine is a chiral diamine compound characterized by the presence of two phenyl groups attached to a butane backbone with two amine groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 1,4-diphenylbutane-2,3-dione using chiral catalysts or reducing agents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high selectivity and yield. These methods often employ engineered enzymes or microbial systems to catalyze the reduction of diketones or diols under mild conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or quinones.

    Reduction: Further reduction can yield amines or alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions to form amides or imines.

Major Products

The major products formed from these reactions include diketones, quinones, amides, imines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1,4-diphenylbutane-2,3-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology

The compound is studied for its potential biological activity, including its role as a building block for biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and chiral recognition.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the production of polymers, resins, and other materials requiring chiral diamine components. Its applications extend to the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-1,4-diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1,4-diphenylbutane-2,3-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1,4-diphenylbutane-2,3-dione: The diketone precursor used in the synthesis of the diamine.

    1,4-diphenylbutane-2,3-diol: The diol intermediate in the reduction process.

Uniqueness

(2S,3S)-1,4-diphenylbutane-2,3-diamine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds, making it valuable in the production of enantiomerically pure substances.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

(2S,3S)-1,4-diphenylbutane-2,3-diamine

InChI

InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m0/s1

InChI Key

MAJWDNIRYJWIQU-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N

Origin of Product

United States

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